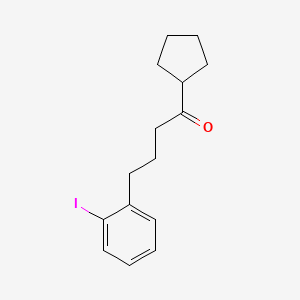![molecular formula C23H28O2 B12612984 1,1'-[Propane-2,2-diyldi(4,1-phenylene)]bis(2-methylpropan-1-one) CAS No. 649757-89-1](/img/structure/B12612984.png)
1,1'-[Propane-2,2-diyldi(4,1-phenylene)]bis(2-methylpropan-1-one)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-[Propane-2,2-diyldi(4,1-phenylene)]bis(2-methylpropan-1-one): is an organic compound that belongs to the class of aromatic ketones This compound is characterized by the presence of two phenyl groups connected by a propane bridge, with each phenyl group further substituted with a 2-methylpropan-1-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[Propane-2,2-diyldi(4,1-phenylene)]bis(2-methylpropan-1-one) can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation reaction. The reaction typically involves the following steps:
Starting Materials: Benzene, 2-methylpropanoyl chloride, and propane-2,2-diyl chloride.
Catalyst: Aluminum chloride (AlCl₃) is used as a catalyst.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
The reaction proceeds as follows:
- Benzene reacts with 2-methylpropanoyl chloride in the presence of aluminum chloride to form 4-(2-methylpropanoyl)benzene.
- The resulting product undergoes a second Friedel-Crafts acylation with propane-2,2-diyl chloride to yield the final compound.
Industrial Production Methods
In an industrial setting, the production of 1,1’-[Propane-2,2-diyldi(4,1-phenylene)]bis(2-methylpropan-1-one) involves large-scale Friedel-Crafts acylation reactions. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors and advanced purification techniques ensures efficient production.
Chemical Reactions Analysis
Types of Reactions
1,1’-[Propane-2,2-diyldi(4,1-phenylene)]bis(2-methylpropan-1-one) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents on the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like nitric acid (HNO₃) for nitration and sulfuric acid (H₂SO₄) for sulfonation are employed.
Major Products
Oxidation: Formation of 1,1’-[Propane-2,2-diyldi(4,1-phenylene)]bis(2-methylpropanoic acid).
Reduction: Formation of 1,1’-[Propane-2,2-diyldi(4,1-phenylene)]bis(2-methylpropan-1-ol).
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1,1’-[Propane-2,2-diyldi(4,1-phenylene)]bis(2-methylpropan-1-one) has several applications in scientific research:
Material Science: Used as a precursor for the synthesis of advanced polymers and materials with unique properties.
Pharmaceuticals: Investigated for its potential as an intermediate in the synthesis of biologically active compounds.
Organic Synthesis: Serves as a versatile building block for the construction of complex organic molecules.
Catalysis: Employed as a ligand in catalytic reactions to enhance reaction efficiency and selectivity.
Mechanism of Action
The mechanism of action of 1,1’-[Propane-2,2-diyldi(4,1-phenylene)]bis(2-methylpropan-1-one) depends on its specific application. In catalysis, the compound acts as a ligand, coordinating with metal centers to form active catalytic species. In biological systems, its mechanism of action would depend on its interaction with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 1,1’-[Ethane-2,2-diyldi(4,1-phenylene)]bis(2-methylpropan-1-one)
- 1,1’-[Butane-2,2-diyldi(4,1-phenylene)]bis(2-methylpropan-1-one)
- 1,1’-[Propane-2,2-diyldi(3,1-phenylene)]bis(2-methylpropan-1-one)
Comparison
1,1’-[Propane-2,2-diyldi(4,1-phenylene)]bis(2-methylpropan-1-one) is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity, stability, and interaction with other molecules. For example, the length of the alkyl bridge and the position of the phenyl substituents can significantly influence the compound’s behavior in chemical reactions and its suitability for various applications.
Properties
CAS No. |
649757-89-1 |
|---|---|
Molecular Formula |
C23H28O2 |
Molecular Weight |
336.5 g/mol |
IUPAC Name |
2-methyl-1-[4-[2-[4-(2-methylpropanoyl)phenyl]propan-2-yl]phenyl]propan-1-one |
InChI |
InChI=1S/C23H28O2/c1-15(2)21(24)17-7-11-19(12-8-17)23(5,6)20-13-9-18(10-14-20)22(25)16(3)4/h7-16H,1-6H3 |
InChI Key |
XFKMNVNUYJANHR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)C1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)C(=O)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


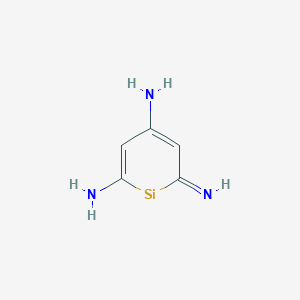
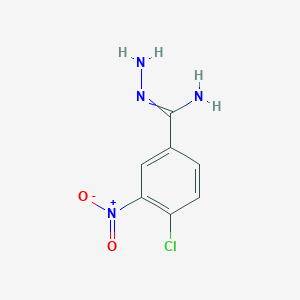
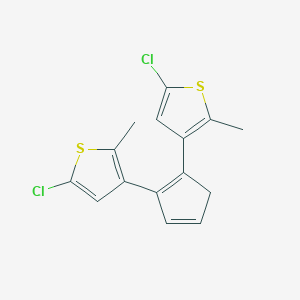
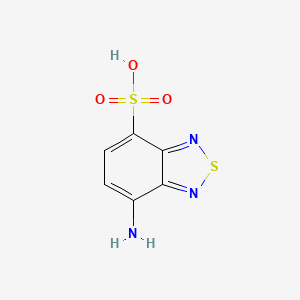
![5-(Propan-2-yl)-3,4,5,6-tetrahydrocyclopenta[b]pyran-7(2H)-one](/img/structure/B12612921.png)
![1,7-Diazaspiro[4.5]decane-7-acetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-6-oxo-, (5S)-](/img/structure/B12612923.png)
![1-Azabicyclo[3.2.2]nonane, 6-(5-isoxazolylethynyl)-](/img/structure/B12612942.png)

![5-Fluoro-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12612947.png)

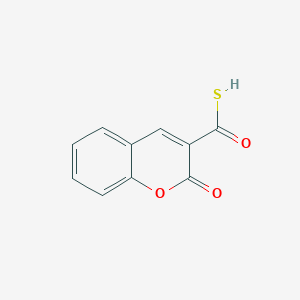
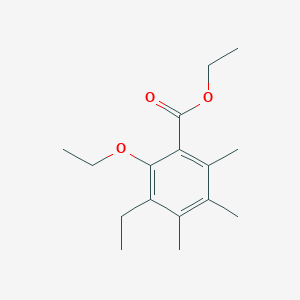
![5-Chloro-2-[(5-chloro-2-phenyl-1,3-thiazol-4-yl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B12612979.png)
